5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S2/c1-10-5-3-4-6-11(10)12(19-2)9-16-21(17,18)14-8-7-13(15)20-14/h3-8,12,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRDFYBOQXJILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(S2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the bromination of thiophene followed by sulfonamide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: 5-BROMO-N-[2-METHOXY-2-(2-METH
Biological Activity
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the thiophene class, characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide moiety. The synthesis typically involves:
- Amidation : Reacting thiophene derivatives with aryl amines in the presence of coupling agents like EDCI.
- Bromination : Introducing bromine at the 5-position of the thiophene ring.
The following table summarizes key structural features:
| Property | Details |
|---|---|
| IUPAC Name | 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide |
| Molecular Formula | C13H16BrN1O3S1 |
| Molecular Weight | 343.24 g/mol |
| Chemical Class | Thiophene Derivative |
Antimicrobial Properties
Research indicates that compounds similar to 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide exhibit significant antimicrobial activity. For instance, related thiophene sulfonamides have shown efficacy against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis. For example, one study reported antiproliferative effects linked to the modulation of enzyme activity associated with cancer progression .
Analgesic Effects
Preliminary investigations into the analgesic properties of related compounds suggest potential pain-relief capabilities. In a comparative study, certain derivatives exhibited promising analgesic activity, indicating that modifications in the structure could enhance therapeutic efficacy .
The biological activity of 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer cell metabolism.
- Receptor Modulation : It could also bind to receptors that regulate pain and inflammation, altering their activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the effectiveness of thiophene sulfonamides against multidrug-resistant bacterial strains. The compound displayed potent antibacterial activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
- Anticancer Studies : In vitro assays conducted on various cancer cell lines revealed that 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Analgesic Properties : Research exploring the analgesic effects of similar compounds found that some derivatives showed significant pain relief in animal models, indicating potential for further development in pain management therapies .
Scientific Research Applications
Pharmacological Studies
5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide has been explored for its pharmacological properties, particularly its interaction with serotonin receptors. Research indicates that compounds with similar structures exhibit significant affinities for serotonin receptors, which are crucial targets for treating mood disorders such as anxiety and depression .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies, where it was tested against various bacterial strains. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further development in antimicrobial therapies .
Cancer Research
Research has indicated that derivatives of thiophene compounds can possess anticancer properties. The structural features of 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide suggest potential mechanisms of action that could inhibit tumor growth or promote apoptosis in cancer cells .
Case Study 1: Serotonin Receptor Modulation
A study focused on multifunctional ligands demonstrated that compounds similar to 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide effectively modulated serotonin receptor activity. These compounds exhibited both anxiolytic and antidepressant effects in animal models, highlighting their potential as therapeutic agents for behavioral disturbances associated with dementia .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, 5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating its potential as an effective antimicrobial agent .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 5-Bromo-N-[2-Methoxy-2-(4-Chlorophenyl)Ethyl]Thiophene | Structure | Antidepressant |
| 5-Bromo-N-Ethyl-2-Methoxybenzenesulfonamide | Structure | Antimicrobial |
| 5-Bromo-N-[2-Methoxy-3-(4-Methylphenyl)Ethyl]Pyrimidine | Structure | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Compound 2w (3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide):
- Key Differences: Core Structure: Pyrazole-carboxamide vs. thiophene-sulfonamide. Substituents: A dimethylamino-naphthalene sulfonamide group and chloropyridinyl moiety vs. bromothiophene with methoxyethyl-phenyl.
- Synthesis : Both compounds utilize sulfonamide coupling (e.g., NaH/THF conditions for nucleophilic substitution) .
Fluorinated Sulfonamide Derivatives
Examples from :
- Fluorotelomers (e.g., 2-Propenoic acid derivatives with perfluorinated chains).
- Key Differences: Substituents: Long perfluorinated alkyl chains vs. aromatic/methoxy groups in the target compound. Applications: Fluorinated sulfonamides are used in surfactants, polymers, and coatings due to their hydrophobicity and thermal stability. Environmental Impact: Fluorinated analogues are regulated under green procurement guidelines due to persistence and bioaccumulation risks .
Comparative Data Table
Key Research Findings
- Electronic and Steric Effects: The target compound’s bromine atom increases molecular polarizability compared to non-halogenated analogues, while the methoxy group may improve solubility relative to fluorinated derivatives.
- Synthetic Flexibility : Both the target compound and Compound 2w employ sulfonamide bond formation, suggesting modular synthesis for structure-activity studies. Fluorinated derivatives require specialized methods for perfluorinated chain incorporation .
- Divergent Applications : The target compound’s aromatic structure aligns with drug-like properties, whereas fluorinated analogues prioritize material durability and hydrophobicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce bromine and sulfonamide groups. Key precursors include brominated thiophene derivatives and substituted ethylamine intermediates. Optimal conditions involve palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to minimize side reactions. Reaction yields are influenced by temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How can structural confirmation and purity of the compound be validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Purity (>95%) should be assessed via HPLC (C18 column, acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases. Use IC₅₀ determination with dose-response curves (1 nM–100 µM). Pair with cytotoxicity screening (MTT assay on HEK-293 or HeLa cells) to establish selectivity indices .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, ionic strength) or off-target interactions. Perform orthogonal assays (e.g., surface plasmon resonance for binding kinetics) and molecular docking (AutoDock Vina) to validate target engagement. Cross-reference with structural analogs to identify pharmacophore-specific effects .
Q. What experimental design strategies optimize yield in multi-step synthesis?
- Methodological Answer : Implement a split-plot design (randomized blocks with factorial arrangements) to test variables: catalyst loading, solvent type, and reaction time. Use ANOVA to identify significant factors. For example, a 2³ factorial design with four replicates reduces variability and identifies interactions between parameters .
Q. How to assess environmental persistence and ecotoxicological risks of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradability (301F test) and bioaccumulation (logP determination via shake-flask method). Use Daphnia magna or Danio rerio models for acute toxicity (LC₅₀). Employ LC-MS/MS to monitor abiotic degradation products under UV light and varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
